2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride
Overview
Description
2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C14H16ClN3O2 and a molecular weight of 293.75 g/mol . It is known for its unique structure, which includes a methoxyphenyl group and a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 4-pyridinecarboximidamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyridine: Similar structure but lacks the carboximidamide group.
4-(2-Pyridyl)anisole: Similar structure but with different functional groups.
Uniqueness
2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride is unique due to the presence of both the methoxyphenyl and carboximidamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various fields .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]pyridine-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c1-18-12-4-2-10(3-5-12)9-19-13-8-11(14(15)16)6-7-17-13;/h2-8H,9H2,1H3,(H3,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBLGGOQVBKMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=CC(=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221726-29-9 | |
Record name | 4-Pyridinecarboximidamide, 2-[(4-methoxyphenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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